1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one
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Overview
Description
1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one typically involves the following steps:
Amination and Cyclization: The initial step involves the amination of functionalized acyclic substrates, followed by cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Another method includes the oxidation of pyrrolidine derivatives to form the desired compound.
Ring Expansion: The ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound.
Chemical Reactions Analysis
1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidants to form different products.
Reduction: Reduction reactions can be carried out under controlled conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitutions, to introduce different functional groups.
Scientific Research Applications
1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of novel drugs due to its potential biological activities.
Biological Studies: It is employed in various biological studies to understand its effects on different biological pathways.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules in the chemical industry.
Mechanism of Action
The mechanism of action of 1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine core structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring also show comparable pharmacological properties.
This compound stands out due to its unique combination of the pyrrolidin-2-one and piperidin-1-yl structures, which contribute to its distinct biological profile.
Properties
IUPAC Name |
1-[3-[3-(4-fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c19-14-5-7-15(8-6-14)20-16-3-1-11-22(13-16)18(24)9-12-21-10-2-4-17(21)23/h5-8,16,20H,1-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODDUZZEIBDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCC2=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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